5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one
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Overview
Description
5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one is a heterocyclic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes an indolinone moiety and a thioxothiazolidinone ring. It is primarily used in research settings due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one typically involves the condensation of 1-heptyl-2-oxoindoline-3-carbaldehyde with 3-pentyl-2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted products with new functional groups replacing original ones
Scientific Research Applications
5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, the compound may interact with cellular pathways that regulate cell proliferation and apoptosis, contributing to its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-isobutyl-2-thioxothiazolidin-4-one
- (Z)-propyl 2-(5-(1-heptyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetate
- (Z)-allyl 5-(4-acetoxyphenyl)-2-(1-heptyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
5-(1-Heptyl-2-oxoindolin-3-ylidene)-3-pentyl-2-thioxothiazolidin-4-one is unique due to its specific structural features, such as the combination of an indolinone moiety and a thioxothiazolidinone ring. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
611185-69-4 |
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Molecular Formula |
C23H30N2O2S2 |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
(5Z)-5-(1-heptyl-2-oxoindol-3-ylidene)-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H30N2O2S2/c1-3-5-7-8-12-15-24-18-14-10-9-13-17(18)19(21(24)26)20-22(27)25(23(28)29-20)16-11-6-4-2/h9-10,13-14H,3-8,11-12,15-16H2,1-2H3/b20-19- |
InChI Key |
MUERCCAEQMPNJC-VXPUYCOJSA-N |
Isomeric SMILES |
CCCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCCCC)/C1=O |
Canonical SMILES |
CCCCCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCCCC)C1=O |
Origin of Product |
United States |
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